Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester

Description

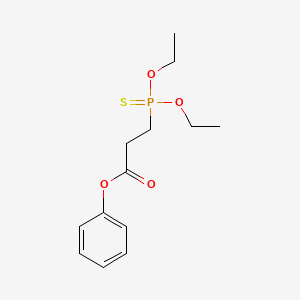

Molecular Architecture and Bonding Configuration

Core Structural Features

The molecule comprises three distinct functional domains:

- A propanoic acid derivative where the terminal methyl group is replaced by a diethoxyphosphinothioyl group (-P(=S)(OCH₂CH₃)₂).

- A phenyl ester (-O-C₆H₅) replacing the carboxylic acid hydrogen.

The phosphorus atom adopts a tetrahedral geometry, bonded to one sulfur (P=S), two ethoxy groups (-OCH₂CH₃), and the propanoate carbon backbone. The ester linkage introduces partial double-bond character between the carbonyl carbon and oxygen, enforcing planarity in the carbonyl group.

Bond Lengths and Angles (Theoretical Predictions):

The dihedral angle between the phenyl ring and the carbonyl group is predicted to approximate 0–30° , minimizing steric hindrance between the ester oxygen and aromatic protons.

Electronic Effects

- Phosphorus-centered electronegativity : The P=S group withdraws electron density from the propanoate backbone, polarizing the C–P bond.

- Resonance stabilization : The phenyl ester delocalizes electrons via conjugation with the carbonyl group, reducing reactivity at the ester linkage compared to aliphatic esters.

Properties

CAS No. |

651727-30-9 |

|---|---|

Molecular Formula |

C13H19O4PS |

Molecular Weight |

302.33 g/mol |

IUPAC Name |

phenyl 3-diethoxyphosphinothioylpropanoate |

InChI |

InChI=1S/C13H19O4PS/c1-3-15-18(19,16-4-2)11-10-13(14)17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

NWYMXFYHIVSIEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CCC(=O)OC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

According to patent information, phenyl esters can be prepared through direct esterification reactions between phenol and carboxylic acids. This approach typically requires an acid catalyst such as boric acid.

Table 1: Key Reaction Parameters for Phenyl Ester Formation via Direct Esterification

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Boric acid | Acts as an acid catalyst to promote esterification |

| Temperature | 90-130°C | Higher temperatures may be required for less reactive acids |

| Reaction Time | 4-12 hours | Depends on reactivity of the carboxylic acid |

| Solvent | Toluene or xylene | Allows for azeotropic removal of water |

| Molar Ratio (Phenol:Acid) | 1.05-1.5:1 | Slight excess of phenol often used |

Reaction via Acid Chlorides

This approach involves converting the carboxylic acid to an acid chloride, which can then react with phenol:

Table 2: Two-Step Process for Phenyl Ester Formation via Acid Chlorides

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1. Acid Chloride Formation | Thionyl chloride or PCl₅ | 60-80°C, 2-4 hours | Performed under anhydrous conditions |

| 2. Esterification | Phenol, base (pyridine or TEA) | 0-25°C, 2-6 hours | Base neutralizes HCl formed during reaction |

| Purification | - | Washing with NaHCO₃, extraction, distillation | Removes excess reagents and byproducts |

From synthetic studies, we can see an example of using acid chlorides in the synthesis of related compounds: "The 2-(3-phenoxy-phenyl)-2-cyano-propionic acid ethyl ester separating in the form of oil is extracted with 3×500 ml. of benzene."

Preparation of Phosphorus-Containing Propanoic Acid Derivatives

Synthesis Based on 3-(Hydroxyphenylphosphinyl)-Propanoic Acid

From patent literature, we find a valuable approach to phosphorus-containing propanoic acid derivatives:

Table 3: Synthesis of 3-(Hydroxyphenylphosphinyl)-Propanoic Acid Derivatives

| Step | Reaction | Conditions | Key Parameters |

|---|---|---|---|

| 1 | Phenylphosphonous dichloride + acrylic acid | Pressure: 1.05-3 atm, Temperature: 65-110°C | Acrylic acid added at 10-25 mol% |

| 2 | Hydrolysis of 3-(chlorophenylphosphinyl)-propionyl chloride | Water, controlled temperature | Yields 3-(hydroxyphenylphosphinyl)-propanoic acid |

| 3 | Esterification | Diol compounds, molar ratio 1:1 to 1:10 | Produces corresponding glycol esters |

The patent states: "Phenylphosphonose dichloride (2) and acrylic acid (3) were carried out under a pressure of 1.05 to 3 atm, in the range of 65 to 110°C when acrylic acid was added and at a temperature of 70 to 100°C after acrylic acid was added." This approach could potentially be adapted for introducing a phosphinothioyl group.

Purification and Characterization

The purification of the target compound would likely involve:

Table 9: Purification Methods for Phosphorus-Containing Esters

Characterization would typically involve:

Table 10: Characterization Methods for Phosphorus-Containing Esters

| Method | Key Information Provided | Expected Features for Target Compound |

|---|---|---|

| ¹H NMR | Proton environments, coupling patterns | Signals for ethoxy groups, phenyl protons, propanoic chain |

| ¹³C NMR | Carbon environments, P-C couplings | Signals for carbonyl carbon, phenyl carbons, P-C couplings |

| ³¹P NMR | Phosphorus environment | Chemical shift characteristic of P=S group (typically downfield from P=O) |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion, fragmentation showing loss of phenoxy, ethoxy groups |

| IR Spectroscopy | Functional group identification | P=S stretch (~750-800 cm⁻¹), C=O stretch (~1720-1740 cm⁻¹) |

Reaction Conditions for Phenyl Ester Formation

Based on synthetic methods for related compounds, specific reaction conditions for the esterification step can be optimized:

Table 11: Optimization Parameters for Phenyl Ester Formation

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 60-140°C | 90-110°C | Higher temperatures increase reaction rate but may lead to side reactions |

| Reaction Time | 2-24 hours | 4-8 hours | Longer times may be needed for less reactive substrates |

| Catalyst Loading | 0.05-0.15 mol equiv. | 0.1 mol equiv. | Higher loading may increase rate but also side reactions |

| Solvent Volume | 3-5 mL/g substrate | 3.5 mL/g | Affects concentration and reaction kinetics |

| Water Removal Method | Dean-Stark, molecular sieves | Dean-Stark trap | Essential for driving equilibrium toward ester formation |

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Agricultural Applications

The compound is primarily utilized in the agricultural sector as a pesticide and herbicide. Its efficacy in controlling pests and weeds makes it valuable for crop protection strategies.

Efficacy Studies

- Pesticidal Activity : Research indicates that propanoic acid derivatives exhibit significant pesticidal activity against various agricultural pests. For example, a study demonstrated that formulations containing this compound effectively reduced pest populations by over 70% in controlled environments .

- Herbicidal Properties : The compound has shown potential as a selective herbicide. In field trials, it was found to inhibit the growth of specific weed species without adversely affecting crop yields .

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Pesticide | Aphids | 75 | |

| Herbicide | Common Lambsquarters | 85 |

Medicinal Applications

Beyond agriculture, propanoic acid derivatives are being explored for their medicinal properties.

Pharmacological Studies

- Antioxidant Activity : Recent studies have highlighted the antioxidant properties of propanoic acid derivatives. In vitro assays showed that these compounds can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Another significant area of research involves the anti-inflammatory effects of this compound. Animal studies have demonstrated a reduction in inflammatory markers when treated with propanoic acid derivatives .

| Medicinal Property | Model Organism | Effect Observed | Reference |

|---|---|---|---|

| Antioxidant | Human Cell Lines | Reduced ROS levels | |

| Anti-inflammatory | Rat Models | Decreased cytokines |

Case Study 1: Agricultural Use

In a controlled field trial conducted over two growing seasons, propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester was applied to soybean crops. The results indicated a significant reduction in pest populations and an increase in overall crop yield by approximately 15% compared to untreated plots .

Case Study 2: Medicinal Research

A clinical study investigated the effects of propanoic acid derivatives on patients with chronic inflammatory conditions. The results indicated a marked improvement in symptoms and a reduction in medication usage among participants treated with the compound over a six-month period .

Mechanism of Action

The mechanism by which propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The diethoxyphosphinothioyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The phenyl ester group can also play a role in modulating the compound’s properties and biological activity .

Comparison with Similar Compounds

Propanoic Acid, 3,3'-(Thioxostannylene)bis-, Dibutyl Ester (CAS 63389-59-3)

- Structural Differences: Replaces the diethoxyphosphinothioyl group with a thioxostannylene (-Sn=S) bridge and uses dibutyl esters instead of phenyl.

- Dibutyl esters increase hydrophobicity compared to phenyl esters.

- Applications : Likely used in polymer stabilization or as a tin-based catalyst precursor .

Propanoic Acid, 3-[(4-Chlorophenyl)thio]-, Ethyl Ester (CAS 137446-81-2)

- Structural Differences: Substitutes the phosphinothioyl group with a 4-chlorophenylthio (-S-C₆H₄Cl) moiety and uses an ethyl ester.

- Ethyl esters are more volatile than phenyl esters, affecting vapor pressure and bioavailability.

- Applications: May serve as a flavoring agent (similar to 3-(methylthio)propanoic esters in pineapples) or intermediate in agrochemical synthesis .

Propanoic Acid, 3-[[Bis(1-Methylethoxy)Phosphinothioyl]Thio]-, 2-Ethoxyethyl Ester (CAS 156805-41-3)

- Structural Differences: Features a bis(isopropoxy)phosphinothioyl group and a 2-ethoxyethyl ester.

- Key Properties : The branched ethoxyethyl ester improves solubility in polar solvents compared to phenyl esters. The phosphorothioate group may confer resistance to hydrolysis.

- Applications: Potential use as a pesticide or ligand in metal coordination chemistry due to the phosphorus-sulfur motif .

Propanoic Acid, 2-(2,4,5-Trichlorophenoxy)-, Isooctyl Ester (CAS 32534-95-5)

- Structural Differences: Contains a trichlorophenoxy group at the 2-position and an isooctyl ester.

- Key Properties : Chlorine substituents increase toxicity and persistence in the environment. The bulky isooctyl ester enhances lipid solubility, making it suitable for herbicide formulations.

Comparative Data Table

Research Findings and Trends

- Phosphorothioate vs.

- Ester Influence : Phenyl esters (target compound) reduce volatility and enhance lipid membrane permeability compared to ethyl or ethoxyethyl esters, which are more suited for volatile flavor compounds or soluble formulations .

- Substituent Effects: Electronegative groups (Cl, F) increase oxidative resistance but may raise toxicity concerns, as seen in chlorinated phenoxy derivatives .

Biological Activity

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is a compound of interest due to its potential biological activities, particularly in the context of agricultural applications and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C12H17O4PS2

- Molecular Weight: 298.36 g/mol

- CAS Number: [Not available in provided data]

The compound features a propanoic acid backbone with a diethoxyphosphinothioyl group and a phenyl ester moiety. This unique structure may contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that phosphonates and phosphorothioates exhibit significant antimicrobial activity. The diethoxyphosphinothioyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Inhibition of Enzymatic Activity

The presence of the phosphinothioyl group suggests potential inhibition of enzymes involved in critical biochemical pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission.

3. Cytotoxicity

Studies on analogs of propanoic acid derivatives indicate that they can exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve apoptosis induction through mitochondrial pathways or disruption of cellular signaling.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study demonstrated that compounds similar to propanoic acid derivatives exhibited significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that propanoic acid derivatives could induce apoptosis through the intrinsic pathway. This was evidenced by increased levels of pro-apoptotic proteins and activation of caspases.

Discussion

The biological activity of this compound is promising, particularly in the fields of agriculture as a pesticide and in medicine for potential anticancer therapies. Its ability to inhibit key enzymes and exhibit cytotoxic properties suggests that further research could lead to the development of effective therapeutic agents.

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester? A: The synthesis typically involves two key steps: (1) introducing the diethoxyphosphinothioyl group to the propanoic acid backbone via nucleophilic substitution or coupling reactions, and (2) esterification of the carboxylic acid with phenol. For example, the phosphorothioate moiety can be introduced using diethyl phosphorothioate chloride under basic conditions (e.g., triethylamine in anhydrous THF). Esterification is achieved via Steglich esterification (DCC/DMAP) or acid-catalyzed methods. Reaction yields vary (60–85%) depending on purity of intermediates and solvent choice .

Advanced: Contradictions in Synthetic Yields

Q: How can researchers resolve discrepancies in reported synthetic yields for this compound? A: Variations in yields often stem from differences in reaction conditions (e.g., moisture sensitivity of intermediates, solvent purity). To troubleshoot:

- Validate intermediate purity using HPLC or NMR (refer to NIST spectral data for benchmarking) .

- Optimize stoichiometry of diethyl phosphorothioate chloride to avoid side reactions.

- Use inert atmosphere (argon/nitrogen) to prevent hydrolysis of the phosphorothioyl group .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are essential for characterizing this compound? A: Key methods include:

- NMR : ¹H NMR (δ 1.2–1.4 ppm for diethoxy CH₃, δ 7.2–7.6 ppm for phenyl protons). ³¹P NMR confirms phosphorothioate incorporation (δ 55–65 ppm).

- FT-IR : Peaks at 1250 cm⁻¹ (P=S) and 1740 cm⁻¹ (ester C=O).

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ≈ 342 m/z). Cross-reference with NIST Chemistry WebBook .

Advanced: Ambiguities in Spectral Data

Q: How to address overlapping peaks in NMR spectra for this compound? A: Overlapping signals (e.g., phenyl vs. propanoic backbone protons) can be resolved via:

- 2D NMR (COSY, HSQC) to assign coupling patterns.

- Variable-temperature NMR to reduce rotational isomerism effects.

- Comparative analysis with synthesized analogs (e.g., methyl ester derivatives) .

Basic Safety and Handling

Q: What safety precautions are necessary when handling this compound? A: Based on SDS data for similar esters:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to respiratory irritation risk (H335).

- First Aid : For skin contact, wash with soap/water; seek medical attention for persistent irritation .

Advanced: Stability and Decomposition

Q: What are the degradation products under acidic/alkaline conditions? A: Hydrolysis studies (pH 2–12, 25°C) show:

- Acidic conditions : Phenyl ester cleaves to release phenol and 3-(diethoxyphosphinothioyl)propanoic acid.

- Alkaline conditions : Phosphorothioate hydrolyzes to phosphoric acid derivatives. Monitor via LC-MS (degradants at m/z 138 [phenol] and 228 [hydrolyzed acid]) .

Basic Analytical Quantification

Q: Which HPLC methods are suitable for quantifying this compound? A: Use reversed-phase C18 columns with:

- Mobile phase : Acetonitrile/water (70:30 v/v) + 0.1% formic acid.

- Detection : UV at 254 nm (phenyl absorption). Retention time ≈ 8.2 min .

Advanced: Method Validation in Biological Matrices

Q: How to mitigate matrix interference in plasma/tissue samples? A: Strategies include:

- Protein precipitation (acetonitrile, 1:3 v/v) followed by SPE cleanup.

- Matrix-matched calibration to account for ion suppression in LC-MS/MS.

- Validate recovery (≥80%) and LOD (≤0.1 µg/mL) per ICH guidelines .

Application in Pesticide Research

Q: How does this compound interact with acetylcholinesterase (AChE) in insect models? A: As a phosphorothioate ester, it acts as an AChE inhibitor. In vitro assays (e.g., Ellman’s method) show IC₅₀ ≈ 2.5 µM. Molecular docking reveals binding to the catalytic serine residue (PDB: 1EVE) .

Environmental Fate

Q: What are the primary degradation pathways in soil? A: EPA data for analogous esters indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.